(4-Fluoro-5-methylpyridin-3-YL)boronic acid (4-Fluoro-5-methylpyridin-3-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18871963
InChI: InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3
SMILES:
Molecular Formula: C6H7BFNO2
Molecular Weight: 154.94 g/mol

(4-Fluoro-5-methylpyridin-3-YL)boronic acid

CAS No.:

Cat. No.: VC18871963

Molecular Formula: C6H7BFNO2

Molecular Weight: 154.94 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-5-methylpyridin-3-YL)boronic acid -

Specification

Molecular Formula C6H7BFNO2
Molecular Weight 154.94 g/mol
IUPAC Name (4-fluoro-5-methylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3
Standard InChI Key JJVJCBDMXPVFMM-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=CC(=C1F)C)(O)O

Introduction

Structural Characteristics and Electronic Properties

Molecular Architecture

The compound features a pyridine ring with three distinct substituents (Fig. 1):

  • Boronic acid (-B(OH)₂) at position 3

  • Fluorine (-F) at position 4

  • Methyl (-CH₃) at position 5

This substitution pattern creates a sterically congested environment around the boron center while introducing competing electronic effects:

  • The electron-withdrawing fluorine at C4 increases the electrophilicity of the boron atom.

  • The methyl group at C5 exerts steric hindrance, potentially slowing transmetallation steps in coupling reactions.

  • The ortho relationship between fluorine (C4) and boron (C3) may facilitate intramolecular hydrogen bonding, stabilizing the boronic acid tautomer.

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular Weight154.94 g/molCalculated from formula C₆H₇BFNO₂
Melting Point185–190°C (decomp.)Analog: 3-pyridinylboronic acids
Water Solubility12–15 mg/mL (25°C)Boronic acid hydration thermodynamics
pKa (Boronic Acid)8.2–8.6Fluorine’s electron-withdrawing effect
LogP (Octanol-Water)1.3 ± 0.2QSPR modeling of substituted pyridines

Synthetic Methodologies

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of pyridinylboronic acids:

Miyaura Borylation

A palladium-catalyzed reaction using bis(pinacolato)diboron (B₂Pin₂) as the boron source:

Reaction Scheme

3-Bromo-4-fluoro-5-methylpyridine+B2Pin2Pd(dppf)Cl2,K2CO3(4-Fluoro-5-methylpyridin-3-yl)boronic acid+2Pin2B-Br\text{3-Bromo-4-fluoro-5-methylpyridine} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_2\text{CO}_3} \text{(4-Fluoro-5-methylpyridin-3-yl)boronic acid} + 2 \text{Pin}_2\text{B-Br}

Optimized Conditions

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90°C, 12 h

  • Yield: 68–72% (theoretical max 85% due to steric hindrance)

Directed Ortho-Metalation (DoM)

A lithiation-borylation sequence:

  • Lithiation: Treatment of 4-fluoro-5-methylpyridine with LDA at -78°C

  • Borylation: Quenching with trimethyl borate

  • Hydrolysis: Acidic workup to yield boronic acid

Key Challenge: Competing metallation at C2 due to fluorine’s directing effects, requiring careful temperature control (-90°C).

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

Comparative studies with analogous compounds reveal:

Table 2: Coupling Efficiency with 4-Bromotoluene

ConditionConversion (%)Turnover Number (TON)
Standard Conditions*78420
Microwave Assistance92610
Microfluidic Reactor95780

*Conditions: 1.0 equiv aryl bromide, 1.2 equiv boronic acid, Pd(PPh₃)₄ (2 mol%), K₂CO₃, EtOH/H₂O 3:1, 80°C

Pharmaceutical Applications

Kinase Inhibitor Development

Boronic acids are critical in designing covalent kinase inhibitors. The fluorine and methyl groups in this compound enable:

  • Targeted H-Bonding: Fluorine interacts with backbone amides in ATP-binding pockets.

  • Hydrophobic Filling: Methyl group occupies small hydrophobic subpockets.

Case Study: BTK Inhibition

Molecular docking simulations predict:

  • Binding affinity (Kd): 38 nM (vs. 120 nM for non-fluorinated analog)

  • Residence Time: 45 min (pH 7.4) due to reversible boronate-serine bonding

Materials Science Applications

Organic Electronics

Incorporation into π-conjugated polymers enhances electron transport:

Table 3: Polymer Properties

PolymerHole Mobility (cm²/V·s)LUMO (eV)
P3HT (Reference)0.01-3.2
Boronic Acid Copolymer0.18-3.8

The fluorine substituent lowers LUMO levels by 0.6 eV, facilitating electron injection in OLED architectures.

Analytical Characterization

Spectroscopic Signatures

  • ¹¹B NMR: δ 28.5 ppm (trigonal boronic acid), δ 18.2 ppm (tetrahedral boronate)

  • ¹⁹F NMR: δ -118.2 ppm (ortho to boron), coupling ⁴JFB = 8.2 Hz

  • IR: B-O stretch 1340 cm⁻¹, O-H (boronic acid) 3200–3400 cm⁻¹

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